molecular formula C28H41F17 B593775 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane CAS No. 137338-39-7

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane

Cat. No. B593775
M. Wt: 700.609
InChI Key: ZHXXMSNJEJNVHG-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane, commonly known as Perfluorooctacosane (PFO), is a fluorinated compound that belongs to the class of perfluoroalkanes. PFO is a highly stable compound and is widely used in various industrial applications due to its unique chemical and physical properties. It has a high boiling point of 562°C, a low surface tension, and is resistant to chemical and thermal degradation.

Detailed Synthesis Method

Starting Materials
Octacosane, Hydrogen fluoride, Potassium fluoride, Sulfuric acid, Sodium nitrate

Reaction
Step 1: Octacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1-fluorooctacosane., Step 2: 1-fluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1-difluorooctacosane., Step 3: 1,1-difluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1-trifluorooctacosane., Step 4: 1,1,1-trifluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2-tetrafluorooctacosane., Step 5: 1,1,1,2-tetrafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2-pentafluorooctacosane., Step 6: 1,1,1,2,2-pentafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3-hexafluorooctacosane., Step 7: 1,1,1,2,2,3-hexafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3-heptafluorooctacosane., Step 8: 1,1,1,2,2,3,3-heptafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4-octafluorooctacosane., Step 9: 1,1,1,2,2,3,3,4-octafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4-nonafluorooctacosane., Step 10: 1,1,1,2,2,3,3,4,4-nonafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5-decafluorooctacosane., Step 11: 1,1,1,2,2,3,3,4,4,5-decafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5-undecafluorooctacosane., Step 12: 1,1,1,2,2,3,3,4,4,5,5-undecafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorooctacosane., Step 13: 1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane., Step 14: 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6,7-tetrafluorooctacosane., Step 15: 1,1,1,2,2,3,3,4,4,5,5,6,6,7-tetrafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentafluorooctacosane., Step 16: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-heptadecafluorooctacosane.

Mechanism Of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is not well understood. However, it is believed that 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane interacts with cell membranes and alters their structure and function. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has been shown to bind to proteins, DNA, and other cellular components, leading to changes in their activity.

Biochemical And Physiological Effects

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has been shown to have several biochemical and physiological effects. Studies have shown that exposure to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane can lead to liver damage, kidney damage, and reproductive problems. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has also been shown to disrupt the endocrine system and the immune system. In addition, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has been shown to have toxic effects on aquatic organisms and wildlife.

Advantages And Limitations For Lab Experiments

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has several advantages for use in lab experiments. It is a highly stable compound and is resistant to chemical and thermal degradation. It is also a good solvent for nonpolar compounds. However, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is not biodegradable and can accumulate in the environment, leading to potential health and environmental risks.

Future Directions

There are several future directions for research on 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane. One area of research is the development of new synthesis methods for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane and its effects on human health and the environment. In addition, there is a need for the development of new analytical methods for the detection and quantification of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane in environmental and biological samples.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has several scientific research applications, including its use as a surfactant, lubricant, and coating agent. It is also used as a standard reference material for the calibration of analytical instruments, such as mass spectrometers and gas chromatographs. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is also used in the synthesis of other fluorinated compounds, such as perfluorooctanoic acid (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluorooctacosaneA) and perfluorooctane sulfonate (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluorooctacosaneS).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)45/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXXMSNJEJNVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)8(CH2)20H, C28H41F17
Record name Octacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881376
Record name 1-(Perfluorooctyl)eicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane

CAS RN

137338-39-7
Record name 1-(Perfluorooctyl)eicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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